molecular formula C19H22FN3O B5442601 N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea

Cat. No. B5442601
M. Wt: 327.4 g/mol
InChI Key: OPILVPUGYFCOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea, also known as BFU-725, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BFU-725 is a small molecule inhibitor that targets the voltage-gated sodium channel Nav1.7, which is involved in pain perception.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential applications in the field of medicine. Nav1.7 is a sodium channel that is primarily expressed in nociceptive neurons and plays a crucial role in pain perception. N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has been shown to selectively inhibit Nav1.7, making it a promising candidate for the development of new pain medications. N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has also been studied for its potential applications in the treatment of other conditions, such as epilepsy and depression.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea inhibits the activity of Nav1.7 by binding to the channel's voltage-sensing domain. This prevents the channel from opening in response to depolarization, thereby reducing the influx of sodium ions into the neuron. This, in turn, reduces the excitability of the neuron and reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has been shown to be highly selective for Nav1.7, with minimal effects on other sodium channels. This selectivity is important as it reduces the risk of off-target effects and adverse reactions. N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has also been shown to be effective in reducing pain in animal models, indicating its potential as a pain medication.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be highly selective for Nav1.7, making it a useful tool for studying the role of this channel in pain perception. However, one limitation of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea is that it has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea. One area of focus is the development of more potent and selective Nav1.7 inhibitors. Another area of interest is the potential use of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea in combination with other pain medications to enhance their effectiveness. Additionally, N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea may have applications in the treatment of other conditions, such as epilepsy and depression, which warrant further investigation.
Conclusion
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea is a promising compound that has potential applications in the field of medicine. Its selective inhibition of Nav1.7 makes it a promising candidate for the development of new pain medications. The synthesis method has been optimized to produce high yields of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea with high purity. Further research is needed to fully understand the potential applications of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea and to develop more potent and selective Nav1.7 inhibitors.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea involves a multistep process that starts with the reaction between 4-fluoroaniline and benzylpiperidine to produce N-(1-benzyl-4-piperidinyl)-4-fluoroaniline. This intermediate is then reacted with isocyanate to form the final product, N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea. The synthesis method has been optimized to produce high yields of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea with high purity.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPILVPUGYFCOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.